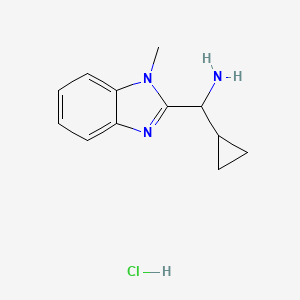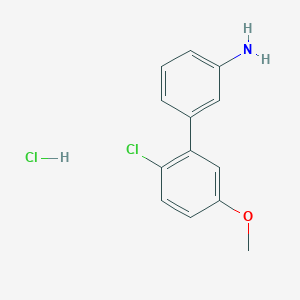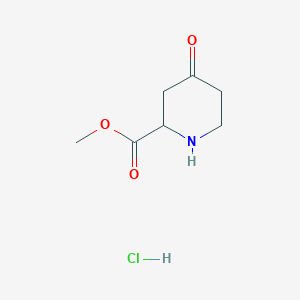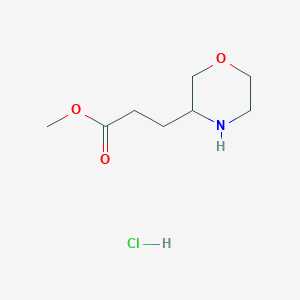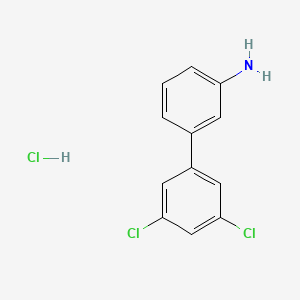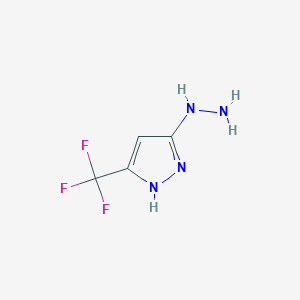
3-Hydrazinyl-5-(trifluoromethyl)pyrazole
Übersicht
Beschreibung
3-Hydrazinyl-5-(trifluoromethyl)pyrazole is a heterocyclic compound . It is a building block that undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It participates in the synthesis of disubstituted pyrimidines .
Synthesis Analysis
The synthesis of this compound involves a one-step procedure starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . The procedure for separation of this mixture was elaborated on the basis of the boiling point vs pressure diagram analysis .Molecular Structure Analysis
The structure of this compound is determined by X-ray molecular structure . The compound forms tetramers through N–H···N hydrogen bonds and some proton disorder is necessary to explain .Chemical Reactions Analysis
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, which may influence their reactivity .Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that pyrazole derivatives, which include this compound, are known to bind with high affinity to multiple receptors . This suggests that 3-Hydrazinyl-5-(trifluoromethyl)pyrazole may also interact with various biological targets.
Mode of Action
It’s known that the positioning of the hydrogen atom between the two ring nitrogen atoms in pyrazoles can result in changes in structure, which in turn can lead to changes in properties . This suggests that the compound may interact with its targets in a way that induces structural changes, thereby affecting their function.
Biochemical Pathways
Given the broad range of biological activities exhibited by indole derivatives , it’s plausible that this compound may also influence a variety of biochemical pathways.
Result of Action
It’s known that pyrazole derivatives can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may also have diverse molecular and cellular effects.
Action Environment
It’s known that the properties of pyrazoles can change depending on the positioning of the hydrogen atom between the two ring nitrogen atoms . This suggests that environmental factors could potentially influence the structure and, consequently, the action of this compound.
Biochemische Analyse
Biochemical Properties
3-Hydrazinyl-5-(trifluoromethyl)pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to participate in the synthesis of disubstituted pyrimidines . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the activity of various signaling molecules, leading to alterations in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. This binding can result in either inhibition or activation of the target molecules. For example, it has been observed to undergo alkylation with alkyl iodides, forming N-alkyl pyrazoles . These interactions can lead to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained alterations in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic stability and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects are often observed, where a specific dosage level must be reached to elicit a significant response.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and within intracellular compartments . The compound’s lipophilicity enhances its ability to accumulate in lipid-rich regions, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization signals ensure that the compound reaches its intended site of action, where it can exert its biochemical effects . The compound’s presence in particular subcellular regions can influence its interactions with other biomolecules and its overall efficacy.
Eigenschaften
IUPAC Name |
[5-(trifluoromethyl)-1H-pyrazol-3-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3N4/c5-4(6,7)2-1-3(9-8)11-10-2/h1H,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJKUISPGSBQQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401247483 | |
| Record name | 1H-Pyrazole, 3-hydrazinyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1418117-75-5 | |
| Record name | 1H-Pyrazole, 3-hydrazinyl-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1418117-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 3-hydrazinyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



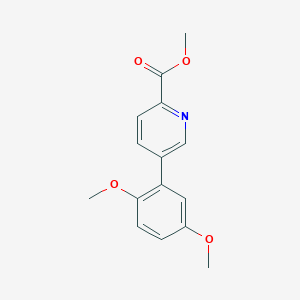



![4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1431572.png)
![4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1431573.png)
![4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1431574.png)
![[3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride](/img/structure/B1431575.png)
